2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chlorine and a thienyl group. This compound is recognized as an active intermediate in the synthesis of new antitumor medications, highlighting its significance in medicinal chemistry and drug development.
The compound is classified under the thienopyrimidine family of compounds. It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine is , with a molecular weight of approximately 287.2 g/mol .
The synthesis of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine can be accomplished through several methods:
These methods highlight the versatility in the synthetic routes available for producing this compound.
The chemical reactions involving 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine include:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological effects.
The mechanism of action for 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine primarily involves its ability to interact with specific enzymes and proteins within cells. Notably:
These mechanisms underline its potential as a therapeutic agent in oncology and inflammatory conditions.
The physical properties of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
The applications of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine span several fields:
Thieno[2,3-d]pyrimidine represents a privileged scaffold in drug discovery due to its bioisosteric relationship with purine bases found in DNA and RNA, particularly adenine. This bicyclic heterocycle consists of a fused thiophene-pyrimidine system, conferring planar geometry ideal for intercalation into biological targets and π-π stacking interactions within enzyme binding pockets [1] [7]. The electron-rich thiophene ring enhances aromatic character while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors, enabling interactions with key residues in therapeutic targets [3]. This scaffold exhibits remarkable structural versatility, allowing substitutions at C-2, C-4, C-5, C-6, and N-3 positions, which medicinal chemists exploit to fine-tune pharmacokinetic and pharmacodynamic properties [5]. Its capacity to occupy multiple hydrophobic regions in target proteins makes it invaluable for designing kinase inhibitors, where the scaffold often acts as a hinge-binding motif [5] [9].
Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine with Bioisosteric Scaffolds
Scaffold | Aromatic System | H-Bond Acceptors | Key Pharmacological Role |
---|---|---|---|
Thieno[2,3-d]pyrimidine | Bicyclic fused | N1, N3 | Kinase inhibition, GnRH antagonism |
Quinazoline | Bicyclic fused | N1, N3 | EGFR inhibition (e.g., Erlotinib) |
Purine | Bicyclic fused | N1, N3, N7 | Nucleic acid components, kinase targets |
Thieno[3,2-d]pyrimidine | Regioisomer | N1, N3 | Alternative binding orientation |
The medicinal exploration of thienopyrimidines began in the 1960s, accelerating significantly after the 1990s with advances in heterocyclic synthesis and target-driven drug design. Landmark developments include:
Table 2: Evolution of Key Thieno[2,3-d]pyrimidine Clinical Candidates
Timeframe | Compound | Therapeutic Target | Development Status | Key Advancement |
---|---|---|---|---|
2000s | Sufugolix (TAK-013) | GnRH receptor | Phase II | Sub-nM antagonism |
2010s | Olmutinib | EGFR T790M mutant | FDA approved (2016) | Activity against resistant NSCLC |
2010s | GDC-0941 | PI3K/mTOR | Preclinical | Nanomolar kinase inhibition |
2020s | Relugolix analogs | GnRH receptor | Preclinical | High oral bioavailability (44.7%) |
2020s | Dual EGFR/STAT3 inhibitors | EGFR/STAT3 | Research | Overcoming kinase inhibitor resistance |
Halogenation strategies, particularly at C-2 and C-4 positions, profoundly enhance the scaffold's drug-like properties. Chlorine atoms serve as:
Heteroaryl substitution at C-5, exemplified by 5-(2-thienyl) groups, introduces extended π-conjugation that enhances target engagement through:
The strategic incorporation of 2,4-dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine exploits both principles: the chlorines enable synthetic diversification, while the 2-thienyl group at C-5 enhances planar hydrophobicity for improved target affinity. In breast cancer models (MDA-MB-231), analogs with this substitution pattern induced G₂/M cell cycle arrest and apoptosis at sub-micromolar concentrations (IC₅₀ = 0.16–0.24 μM) [6] [10].
Table 3: Impact of Substitution Patterns on Thieno[2,3-d]pyrimidine Bioactivity
Substitution Pattern | Target | Biological Outcome | Structure-Activity Relationship Insight |
---|---|---|---|
2,4-Dichloro-6-(pyridin-4-yl) | Kinases | Improved solubility & target engagement | Pyridyl enhances water solubility |
2-Ethyl-4-amino-6-carboxylate | MCF-7/MDA-MB-231 | IC₅₀ = 0.045–0.24 μM | Alkyl chain optimizes logP |
5-(2-Thienyl)-2,4-dichloro | EGFR/STAT3 | Dual inhibition (IC₅₀ < 50 nM) | Thienyl extends π-system for stacking |
5-(Naphthyl)-2,4-diamino | VEGFR-2 | Antiangiogenic effects | Fused rings occupy deep hydrophobic pocket |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1